Fmoc-N-Me-Val-OH
CAS No.: 84000-11-3
Cat. No.: VC21542755
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 84000-11-3 |
---|---|
Molecular Formula | C21H23NO4 |
Molecular Weight | 353.4 g/mol |
IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1 |
Standard InChI Key | YCXXXPZNQXXRIG-IBGZPJMESA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Structure
Fmoc-N-Me-Val-OH is a modified amino acid incorporating a methylated nitrogen atom and protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound represents a key building block in peptide synthesis strategies requiring N-methylated amino acids.
Basic Identification Data
Parameter | Information |
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IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid |
Common Name | Fmoc-N-methyl-L-valine |
CAS Registry Number | 84000-11-3 |
Molecular Formula | C21H23NO4 |
Molecular Weight | 353.41 g/mol |
InChI Key | YCXXXPZNQXXRIG-IBGZPJMESA-N |
Structural Characteristics
Fmoc-N-Me-Val-OH consists of three primary structural components:
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A valine core structure with L-configuration (S-stereochemistry)
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An N-methyl group on the amino nitrogen
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A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen
The compound features the characteristic 9H-fluorene bicyclic structure of the Fmoc group, which provides UV-detectability and excellent stability under acidic conditions while being labile under basic conditions. The N-methylation creates a tertiary amide linkage that significantly alters the conformational properties compared to non-methylated amino acids .
Physical and Chemical Properties
The physical and chemical properties of Fmoc-N-Me-Val-OH are fundamental to understanding its behavior in chemical reactions and its handling requirements in laboratory settings.
Physical Properties
Property | Value |
---|---|
Physical Appearance | White to off-white powder |
Melting Point | 187-190°C |
Optical Rotation | [α]20/D -68.0±3° (c = 1% in DMF) |
Solubility | Slightly soluble in water and dimethyl formamide |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 7 |
The compound is characterized by its crystalline nature and specific optical rotation, which serves as an important indicator of its stereochemical purity .
Chemical Reactivity
Fmoc-N-Me-Val-OH exhibits chemical behavior influenced by both its carboxylic acid functionality and the Fmoc protecting group. The compound is particularly reactive at the carboxylic acid position, enabling it to form amide bonds during peptide coupling reactions. The Fmoc group is intentionally designed to be cleaved under basic conditions, typically using piperidine or similar bases in dimethylformamide (DMF), while remaining stable under acidic conditions .
The N-methyl group significantly affects the reactivity and conformation of the amino acid. Specifically, the N-methylation:
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Reduces hydrogen bonding potential
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Restricts conformational flexibility
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Creates a cis-trans isomerism around the peptide bond
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Generally reduces the coupling efficiency in peptide synthesis
Synthesis Methods
Various synthetic approaches have been developed for the preparation of Fmoc-N-Me-Val-OH and related N-methylated amino acid derivatives.
N-Methylation via Alkylation
One of the most common approaches to synthesizing Fmoc-N-Me-Val-OH involves alkylation strategies applied to protected amino acids. Several significant pathways have been documented in the literature .
Base-Mediated Alkylation of N-Protected Amino Acids
This approach typically involves:
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Protection of the amino acid (valine) with an Fmoc group
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Deprotonation of the Fmoc-protected amino acid using a suitable base
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Methylation with methylating agents such as methyl iodide
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Purification to obtain the final Fmoc-N-Me-Val-OH product
One commonly employed method utilizes sodium hydride as a base with methyl iodide as the alkylating agent, though this can lead to epimerization at elevated temperatures. Researchers have found that lowering the reaction temperature to 0°C significantly reduces epimerization, maintaining stereochemical integrity .
SN2 Substitution of α-Bromo Acids
A historical method dating back to Fischer's work involves:
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Conversion of L-valine to the corresponding α-bromo acid via diazotization
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Reaction with methylamine to introduce the N-methyl group
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Protection with the Fmoc group to yield Fmoc-N-Me-Val-OH
This approach results in inversion of stereochemistry at the α-carbon, requiring careful consideration of the starting material's configuration .
Applications in Peptide Chemistry
Fmoc-N-Me-Val-OH serves as a critical building block in peptide chemistry with diverse applications across multiple fields.
Peptide Synthesis
The compound is extensively used in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The incorporation of N-methylated amino acids into peptides creates several advantageous properties:
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Enhanced proteolytic stability - N-methylation blocks potential cleavage sites for proteases
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Altered conformational preferences - restriction of peptide backbone flexibility
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Improved membrane permeability - reduction in hydrogen bonding potential
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Modified binding selectivity - altered recognition patterns to receptors
The coupling of Fmoc-N-Me-Val-OH in peptide synthesis often requires more forceful conditions than standard amino acids due to steric hindrance. Various coupling reagents have been employed, including HATU, COMU, and PyBOP, often with additives like HOAt or HOBt to enhance reactivity .
Pharmaceutical Applications
Fmoc-N-Me-Val-OH plays a significant role in the development of pharmaceutically relevant peptides and peptidomimetics. N-methylation strategies have been particularly valuable in:
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Developing peptide-based drugs with improved pharmacokinetic properties
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Creating peptides with enhanced bioavailability through improved membrane permeability
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Designing therapeutic agents resistant to enzymatic degradation
N-methylated valine residues appear in several bioactive peptides and peptide-derived drugs, contributing to their therapeutic efficacy and stability .
Research Applications
In research settings, Fmoc-N-Me-Val-OH is utilized for:
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Studying protein-protein interactions
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Investigating peptide conformation and folding patterns
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Developing enzyme substrates and inhibitors
The compound enables researchers to systematically modify peptide structures and analyze the resulting effects on biological activity and physicochemical properties .
Condition | Recommendation |
---|---|
Temperature | 2-8°C (refrigerated) |
Container | Tightly sealed to prevent moisture exposure |
Light Protection | Store in dark or amber containers |
Incompatible Materials | Strong oxidizing agents, reducing agents, bases, alkali metals |
For optimal stability, the compound should be stored in a cool, dry place away from direct light .
Hazard Type | Details |
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Health Hazards | Skin irritation (H315), Eye irritation (H319), Respiratory irritation (H335) |
Environmental | WGK Germany classification: 3 (severe hazard to waters) |
Protective Equipment | Eyeshields, gloves, type N95 respirator (US) |
Safety Statements | S22-S24/25 (Do not breathe dust, avoid contact with skin and eyes) |
Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fumes, rinse cautiously with water if in eyes) |
When handling the compound, adequate ventilation should be ensured, and contact with skin, eyes, and respiratory tract should be avoided .
Analytical Methods
Various analytical techniques are employed to assess the identity, purity, and stereochemical integrity of Fmoc-N-Me-Val-OH.
Method | Application |
---|---|
High-Performance Liquid Chromatography (HPLC) | Purity determination, typically ≥98.0% (area%) |
Thin-Layer Chromatography (TLC) | Purity assessment, ≥98% |
Infrared Spectroscopy (IR) | Identity confirmation |
Nuclear Magnetic Resonance (NMR) | Structure verification and stereochemical analysis |
Mass Spectrometry | Molecular weight confirmation |
Karl Fischer Titration | Water content determination (typically ≤1.0%) |
Commercial preparations of Fmoc-N-Me-Val-OH typically specify purity levels of ≥98.0% as determined by HPLC analysis .
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